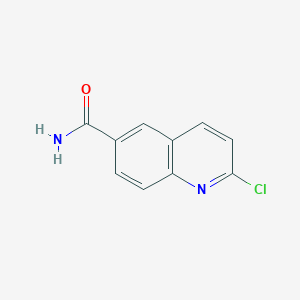

2-Chloroquinoline-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-クロロキノリン-6-カルボキサミドは、その重要な生物学的および薬理学的特性で知られるキノリン誘導体です。

準備方法

合成経路と反応条件: 2-クロロキノリン-6-カルボキサミドの合成は、通常、2-クロロキノリン-6-カルボン酸とさまざまなアミン誘導体の反応を含みます。 この反応は、しばしば、トリエチルアミン(TEA)などの塩基と、ベンゾトリアゾール-1-イルオキシトリス(ジメチルアミノ)ホスホニウムヘキサフルオロホスフェート(BOP)などのカップリング剤の存在下、室温で行われます .

工業生産方法: 2-クロロキノリン-6-カルボキサミドを含むキノリン誘導体の工業生産方法は、しばしば、収率を向上させ、環境への影響を軽減するために、遷移金属触媒反応、金属フリーイオン液体媒介反応、およびグリーン反応プロトコルを利用します .

化学反応の分析

反応の種類: 2-クロロキノリン-6-カルボキサミドは、以下を含むさまざまな化学反応を起こします。

置換反応: 2位のクロロ基は、パラジウム触媒条件下で、フェニルアセチレンなどのさまざまな求核剤で置換できます.

酸化および還元反応: これらの反応は、キノリン環系を変性させ、さまざまな官能基化誘導体の形成につながります.

一般的な試薬と条件:

置換反応: 塩化パラジウム(PdCl₂)、トリエチルアミン、およびトリフェニルホスフィンをアセトニトリル中で80°C、不活性雰囲気下で.

酸化および還元反応: 目的の生成物に応じて、さまざまな酸化剤と還元剤を使用できます.

形成される主な生成物:

置換反応: 2-(フェニルエチニル)キノリン-3-カルバルデヒド.

酸化および還元反応: 官能基が修飾されたさまざまなキノリン誘導体.

4. 科学研究への応用

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Exhibits significant antimicrobial and anticancer activities.

Medicine: Investigated for its potential use in treating diseases such as malaria and cancer.

Industry: Utilized in the development of dyes, catalysts, and materials.

作用機序

2-クロロキノリン-6-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が関与しています。

分子標的: 細胞の成長、分化、アポトーシスに関与するPim-1キナーゼなどのタンパク質キナーゼ.

関与する経路: この化合物は、Bcl-2をダウンレギュレートし、BAXとCaspase-3をアップレギュレートすることにより、アポトーシスを誘導します.

6. 類似の化合物との比較

2-クロロキノリン-6-カルボキサミドは、他のキノリン誘導体と比較できます。

類似化合物との比較

2-Chloroquinoline-6-carboxamide can be compared with other quinoline derivatives:

特性

分子式 |

C10H7ClN2O |

|---|---|

分子量 |

206.63 g/mol |

IUPAC名 |

2-chloroquinoline-6-carboxamide |

InChI |

InChI=1S/C10H7ClN2O/c11-9-4-2-6-5-7(10(12)14)1-3-8(6)13-9/h1-5H,(H2,12,14) |

InChIキー |

QXZZZTIRRRKIJY-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)